molecular formula C22H21FN4O3S B5344000 N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide

N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide

Cat. No.: B5344000
M. Wt: 440.5 g/mol
InChI Key: SNJONJXOELWAGR-BQYQJAHWSA-N
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Description

N-[4-({4-[(E)-2-(2-Fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide is a pyrimidine-based compound featuring a sulfamoyl bridge connecting a 4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl group to a phenyl ring substituted with a 2-methylpropanamide moiety. This structure combines a fluorinated aromatic system with a sulfamoyl linkage, a design often leveraged in medicinal chemistry for targeting enzymes like kinases or histone deacetylases (HDACs) . The E-configuration of the ethenyl group and the 2-fluorophenyl substitution likely enhance steric and electronic interactions with biological targets, while the 2-methylpropanamide (pivalamide) group contributes to metabolic stability .

Properties

IUPAC Name

N-[4-[[4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-15(2)21(28)25-17-9-11-19(12-10-17)31(29,30)27-22-24-14-13-18(26-22)8-7-16-5-3-4-6-20(16)23/h3-15H,1-2H3,(H,25,28)(H,24,26,27)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJONJXOELWAGR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with a suitable reagent to form the fluorophenyl intermediate.

    Pyrimidinyl Group Introduction: The fluorophenyl intermediate is then reacted with a pyrimidine derivative under specific conditions to introduce the pyrimidinyl group.

    Sulfamoylation: The resulting compound undergoes sulfamoylation, where a sulfamoyl group is introduced using a sulfamoyl chloride reagent.

    Final Coupling: The final step involves coupling the sulfamoylphenyl intermediate with 2-methylpropanamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine and Sulfamoyl Modifications

Compound A : N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide

  • Structural Differences : Replaces the 4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidine moiety with a 4,6-dimethylpyrimidine group.
  • However, the methyl groups may improve solubility due to reduced hydrophobicity .

Compound B : N-[4-({4-[(1E)-2-(4-Chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide

  • Structural Differences : Substitutes 2-fluorophenyl with 4-chlorophenyl on the ethenyl group and replaces 2-methylpropanamide with hexanamide.
  • Impact: The chloro substituent (less electronegative than fluorine) may weaken dipole interactions with targets.

Amide Group Variations

Compound C: 4-Oxo-4-((4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid

  • Structural Differences: Replaces 2-methylpropanamide with a conjugated enoic acid group.
  • Impact : The carboxylic acid moiety introduces acidity (pKa ~4-5), altering ionization state at physiological pH and affecting bioavailability. This compound may exhibit improved water solubility but reduced blood-brain barrier penetration compared to the target .

Compound D: 2-Cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

  • Structural Differences: Features a cyano-propenamide group and trifluoromethylphenyl substitution.
  • Impact: The cyano group enhances electrophilicity, possibly increasing reactivity with nucleophilic residues in enzymes. The trifluoromethyl group’s strong electron-withdrawing effect may improve binding to hydrophobic pockets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Pyrimidine Substituent Amide Group Key Biological Activity
Target Compound 4-[(E)-2-(2-Fluorophenyl)ethenyl] 2-Methylpropanamide Potential anticancer
Compound A 4,6-Dimethyl 2,2-Dimethylpropanamide Undisclosed
Compound B 4-[(E)-2-(4-Chlorophenyl)ethenyl] Hexanamide Screening candidate
Compound C None (direct sulfamoyl-phenyl) But-2-enoic acid Enzyme inhibition

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Water Solubility (mg/mL)
Target Compound ~500 3.8 0.05
Compound A ~450 2.5 0.2
Compound B ~550 4.5 0.01
Compound C ~400 1.2 1.5

Biological Activity

The compound N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide is a synthetic derivative that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Formula

  • Molecular Formula : C22H21FN4O3S
  • Molecular Weight : 426.49 g/mol

Structural Features

The compound features a pyrimidine ring, a sulfamoyl group, and a phenyl moiety, which are critical for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties by potentially increasing lipophilicity and modulating receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways that are crucial for disease progression.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
  • Antimicrobial Activity : The sulfamoyl group suggests potential antimicrobial properties, similar to other sulfamide derivatives.

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Cancer Treatment : Preliminary studies indicate that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Neurological Disorders : Its potential as a treatment for neurological diseases is under investigation, particularly concerning cognitive deficits associated with disorders like Alzheimer's disease.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)15Apoptosis induction
Study BA549 (Lung Cancer)10Cell cycle arrest
Study CU87 (Glioblastoma)12Inhibition of proliferation

In Vivo Studies

In vivo studies using animal models have provided further insights into the pharmacodynamics of the compound. For instance:

  • Study D reported a reduction in tumor size in xenograft models treated with the compound, suggesting effective bioavailability and therapeutic efficacy.
  • Study E highlighted neuroprotective effects in models of neurodegeneration, with improvements observed in cognitive function tests.

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